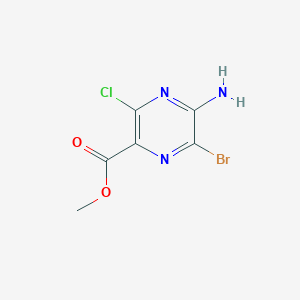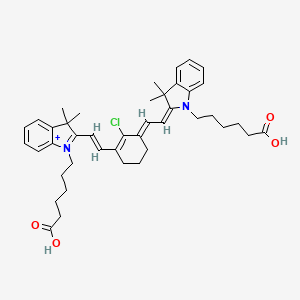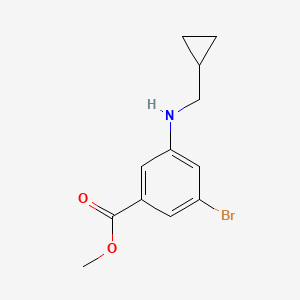
Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C6H5BrClN3O2. This compound is characterized by the presence of a pyrazine ring substituted with amino, bromo, and chloro groups, along with a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives followed by esterification. One common method involves the reaction of 5-amino-3-chloropyrazine-2-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromo group. The resulting compound is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Oxidized forms of the pyrazine ring.
Hydrolysis Products: 5-amino-6-bromo-3-chloropyrazine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups can form hydrogen bonds and halogen bonds with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
- Methyl 6-bromo-3-chloropyrazine-2-carboxylate
- Methyl 5-bromo-3-chloropyrazine-2-carboxylate
Uniqueness
Methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate is unique due to the specific arrangement of its substituents on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C6H5BrClN3O2 |
|---|---|
Molekulargewicht |
266.48 g/mol |
IUPAC-Name |
methyl 5-amino-6-bromo-3-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C6H5BrClN3O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H2,9,11) |
InChI-Schlüssel |
RTIYQEBWEYYBHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=C(C(=N1)Br)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)

![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)




![3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)

![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)
![2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B13723316.png)


![(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B13723333.png)
